molecular formula C15H16N2OS B2528403 2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole CAS No. 2327363-84-6

2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole

Cat. No.: B2528403
CAS No.: 2327363-84-6
M. Wt: 272.37
InChI Key: WXNBVPNRGGSTRX-UHFFFAOYSA-N
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Description

2-{Octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole is an organic compound with a complex structure that combines a benzothiazole ring with an octahydrocyclopenta[c]pyrrole moiety

Scientific Research Applications

2-{Octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

Most of the tested compounds exhibited high cytotoxicity . All tested compounds exhibited greater inhibitory action than the reference drug Doxorubicin against HeLa cell line . The majority of the tested compounds emerged as c-MET kinase and PC-3 cell inhibitors .

Future Directions

The advancement or progress of research on benzo[d]thiazole derivatives has become a main aim in many topics . The synthesis of benzothiazole derivatives has been reported extensively in many works with various methods . Some methods have the disadvantages of high temperature, toxic metallic catalysts, and long reaction times . Therefore, future research could focus on developing more efficient and safer synthesis methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzothiazole derivatives with octahydrocyclopenta[c]pyrrole intermediates. The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{Octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    Octahydrocyclopenta[c]pyrrole: A related compound with similar structural features but lacking the benzothiazole moiety.

    Benzothiazole derivatives: Compounds that share the benzothiazole ring but differ in the attached functional groups.

Uniqueness

2-{Octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole is unique due to its combined structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(1,3-benzothiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(17-8-10-4-3-5-11(10)9-17)14-16-12-6-1-2-7-13(12)19-14/h1-2,6-7,10-11H,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNBVPNRGGSTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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